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For Immediate Release

San Diego, CA – November 20, 2025 – This guide provides a comprehensive comparison of

the cross-reactivity profile of TG-100435, a multi-targeted tyrosine kinase inhibitor, with other

relevant kinase inhibitors, Fedratinib (TG101348) and Ruxolitinib. This analysis is intended for

researchers, scientists, and drug development professionals to facilitate informed decisions in

kinase inhibitor selection and experimental design.

Introduction to TG-100435
TG-100435 is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary

targets include members of the Src family of kinases (Src, Lyn, Lck, and Yes), as well as Abl

and EphB4. The inhibition constants (Ki) for these kinases are in the low nanomolar range,

indicating potent activity. Understanding the broader kinase selectivity profile of TG-100435 is

crucial for elucidating its mechanism of action and potential off-target effects.

Comparative Kinase Inhibition Profiles
To provide a clear comparison of the cross-reactivity of TG-100435, this guide includes data on

Fedratinib, a selective Janus kinase 2 (JAK2) inhibitor that also shows activity against FMS-like

tyrosine kinase 3 (FLT3) and RET, and Ruxolitinib, a JAK1 and JAK2 inhibitor.
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Target Kinase TG-100435 (Kᵢ, nM) Fedratinib (IC₅₀, nM) Ruxolitinib (IC₅₀, nM)

Src Family

Src 13 - 64 - -

Lyn 13 - 64 - -

Lck 13 - 64 - -

Yes 13 - 64 - -

Abl 13 - 64 - -

EphB4 13 - 64 - -

JAK Family

JAK1 - >1000 3.3

JAK2 - 3 2.8

JAK2 (V617F) - 3 -

JAK3 - >1000 428

Other Kinases

FLT3 - 15 -

RET - 48 -

Note: Data is compiled from multiple sources. Assay conditions may vary between studies. "-"

indicates data not available.

Experimental Protocols for Kinase Inhibition Assays
The determination of kinase inhibition profiles is critical for characterizing the selectivity of small

molecule inhibitors. Two common methods for assessing kinase activity and inhibition are the

radiometric assay and the LanthaScreen™ Eu Kinase Binding Assay.

Radiometric Kinase Assay Protocol (for IC₅₀
Determination)
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This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the

kinase.

Materials:

Kinase of interest

Peptide or protein substrate

[γ-³²P]ATP

Unlabeled ATP

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-

mercaptoethanol)

Test compound (TG-100435 or comparator)

Phosphocellulose paper

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter

Procedure:

Prepare a serial dilution of the test compound in DMSO.

In a reaction tube, combine the kinase, substrate, and kinase reaction buffer.

Add the test compound dilution or DMSO (vehicle control).

Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP

concentration should be at or near the Km for the specific kinase.

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear

range.

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
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Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-

³²P]ATP.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition for each compound concentration relative to the

vehicle control.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay Protocol (for
IC₅₀ Determination)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that

measures the binding of a fluorescently labeled tracer to the kinase.

Materials:

Kinase of interest (tagged, e.g., with GST or His)

LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Test compound (TG-100435 or comparator)

384-well plate

TR-FRET-capable plate reader

Procedure:

Prepare a serial dilution of the test compound in DMSO.

Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled antibody in assay

buffer.
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Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

In a 384-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).

Add 5 µL of the 3X kinase/antibody mixture to each well.

Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

Incubate the plate at room temperature for 1 hour, protected from light.

Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium)

and 665 nm (Alexa Fluor™ 647).

Calculate the emission ratio (665 nm / 615 nm).

Determine the IC₅₀ value by plotting the emission ratio against the logarithm of the

compound concentration and fitting to a sigmoidal dose-response curve.

Signaling Pathway Visualizations
To illustrate the cellular pathways affected by TG-100435 and its comparators, the following

diagrams are provided.
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Caption: TG-100435 inhibits the Src signaling pathway.
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Caption: Fedratinib and Ruxolitinib inhibit the JAK-STAT pathway.

Conclusion
TG-100435 is a potent multi-targeted inhibitor of the Src family kinases, Abl, and EphB4. Its

cross-reactivity profile distinguishes it from more selective JAK inhibitors like Fedratinib and

Ruxolitinib. The choice of inhibitor for research or therapeutic development should be guided by

the specific kinase targets and signaling pathways of interest. The provided experimental

protocols and pathway diagrams serve as a valuable resource for the scientific community in

the ongoing exploration of kinase inhibitor biology.

To cite this document: BenchChem. [Comparative Cross-Reactivity Analysis of the Kinase
Inhibitor TG-100435]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246561#cross-reactivity-profile-of-tg-100435]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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